molecular formula C14H12N2O2S B2895466 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255782-84-3

3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2895466
CAS RN: 1255782-84-3
M. Wt: 272.32
InChI Key: WUJORBKHZBORPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known for their potential as anti-PI3K agents, which makes them a fruitful target for cancer control .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a series of steps from a readily available chloro intermediate . The titled compound was purified using flash column chromatography and separated as a light beige powder .


Molecular Structure Analysis

The molecular structure of this compound is based on the thieno[2,3-d]pyrimidine skeleton, which is a tricyclic system . The compound maintains the common pharmacophoric features of several potent PI3K inhibitors .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as an anti-PI3K agent . It has shown good enzymatic inhibitory activity on PI3Kβ & PI3Kγ .


Physical And Chemical Properties Analysis

The compound is a light beige powder with a melting point of 216–218 °C . Its 1H-NMR spectrum has been reported .

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione for laboratory experiments include its relatively simple synthesis, its potential applications in various scientific fields, and its ability to inhibit the activity of several enzymes involved in metabolic pathways. Additionally, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which could make it useful for the development of drugs to treat neurological disorders.
The limitations of using this compound for laboratory experiments include its relatively low solubility in aqueous solutions and its potential toxicity. Additionally, due to its relatively recent discovery, there is still much to be learned about the compound, and further research is needed to fully understand its mechanism of action and potential applications.

Future Directions

The future directions for research into 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione include further studies into its mechanism of action, its potential use as an anticancer agent, and its potential use as an enzyme inhibitor for drug discovery. Additionally, further research into its potential toxicity and solubility in aqueous solutions is needed to ensure that it can be safely used in laboratory experiments. Finally, further studies into its potential applications in the treatment of neurological disorders should be conducted in order to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a relatively straightforward process. It begins with the reaction of 2,5-dimethylphenylthiophene-3-carboxaldehyde with pyrimidine-2,4-dione in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound, this compound. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature, and the resulting product can be purified by recrystallization.

Scientific Research Applications

3-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in various scientific fields. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. This makes it a promising lead compound for the development of drugs to treat Alzheimer’s disease and other neurological disorders. In addition, this compound has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro. Finally, it has been studied as a potential enzyme inhibitor for use in drug discovery, as it has been shown to inhibit the activity of several enzymes involved in metabolic pathways.

Biochemical Analysis

properties

IUPAC Name

3-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-3-4-9(2)11(7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJORBKHZBORPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.